Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a derivative of thiophene, a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties Thiophene derivatives are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Thiophene derivatives are known to have a wide range of effects due to their diverse therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate: A similar compound with a methyl group instead of an ethyl group.
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate: A similar compound without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the chlorine substituent, which may confer specific chemical and biological properties not found in its analogs .
Properties
IUPAC Name |
ethyl 7-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZADVLESMRACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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